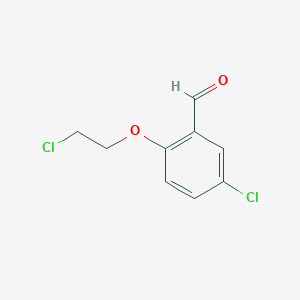

5-Chloro-2-(2-chloroethoxy)benzaldehyde

Description

Contextualizing Halogenated Benzaldehyde (B42025) Derivatives in Chemical Synthesis

Halogenated benzaldehydes are a class of organic compounds that have become indispensable in various sectors, including pharmaceuticals, agrochemicals, and dyes. wiserpub.com The introduction of halogen atoms (such as chlorine, fluorine, or bromine) onto the benzaldehyde scaffold significantly alters the molecule's electronic properties and reactivity. wiserpub.com For instance, the electron-withdrawing nature of a halogen can increase the electrophilicity of the aldehyde's carbonyl carbon and can influence the regioselectivity of further aromatic substitution reactions.

These properties make halogenated benzaldehydes versatile intermediates in organic synthesis. They are widely used as starting materials for creating a diverse array of more complex molecules. In medicinal chemistry, the presence of halogens can enhance a drug molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. Consequently, halogenated aromatic structures are prevalent in a large number of commercial drugs and clinical candidates. Halogenated benzylamine (B48309) derivatives, for example, are crucial intermediates for pharmaceuticals and agrochemicals. google.com The strategic placement of halogens, as seen in 5-Chloro-2-(2-chloroethoxy)benzaldehyde, provides chemists with precise tools for molecular design and the synthesis of novel functional compounds.

The Significance of this compound as a Synthetic Synthon

A synthetic synthon is a molecular unit that can be introduced into a chemical synthesis to build a specific part of a target molecule. This compound is a prime example of a multi-functional synthon, offering several points for chemical modification.

The typical synthesis of this compound involves a Williamson ether synthesis, reacting 5-chloro-2-hydroxybenzaldehyde with 2-chloroethanol, usually in the presence of a base like potassium carbonate. smolecule.com This straightforward method makes the synthon readily accessible from common starting materials.

The significance of this compound lies in the distinct reactivity of its functional groups:

Aldehyde Group : This group is a gateway to numerous transformations. It can be oxidized to form the corresponding 5-chloro-2-(2-chloroethoxy)benzoic acid, reduced to yield the benzyl (B1604629) alcohol, or undergo condensation reactions with amines to form Schiff bases, which are important in medicinal chemistry and materials science. smolecule.comacs.org

Alkyl Chloride : The chloroethoxy side chain (-OCH₂CH₂Cl) contains a primary alkyl chloride. This site is reactive towards nucleophilic substitution (an Sₙ2 reaction), allowing for the introduction of a wide variety of functional groups such as azides, amines, thiols, or larger molecular fragments.

Aromatic Chloride : The chlorine atom attached directly to the benzene (B151609) ring is less reactive than its aliphatic counterpart but can participate in nucleophilic aromatic substitution reactions under specific conditions, enabling further functionalization of the aromatic core. smolecule.com

This combination of reactive sites within a single molecule allows for a stepwise and controlled synthesis, where different parts of the molecule can be modified independently. This versatility makes it a valuable building block for creating complex heterocyclic compounds and other molecular scaffolds relevant to drug discovery and materials science.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈Cl₂O₂ | chemicalbook.com |

| Molecular Weight | 219.06 g/mol | chemicalbook.com |

| IUPAC Name | This compound | - |

| Appearance | Not specified (likely solid or oil) | - |

| Key Functional Groups | Aldehyde, Ether, Aryl Chloride, Alkyl Chloride | - |

Overview of Current Academic Research Trajectories for Related Compounds

The research landscape for functionalized aromatic compounds like this compound is dynamic and focused on several key areas. While specific research on this exact molecule is not widely published, trends involving structurally similar compounds provide a clear indication of its potential applications and future research directions.

One major trajectory is the development of novel catalytic methods for C-H functionalization. Modern synthetic chemistry aims to directly modify carbon-hydrogen bonds, and research into palladium- and iridium-catalyzed reactions allows for the direct arylation, chlorination, and amidation of benzaldehyde substrates. acs.org Such strategies could be applied to molecules like this compound to further diversify its structure without pre-functionalization steps.

Another area of intense research is in materials science, where aldehyde-functionalized molecules are used to create advanced polymers and nanoparticles. For example, benzaldehyde-functionalized polymers can self-assemble into vesicles (polymersomes) that can be crosslinked or further functionalized for applications in drug delivery or diagnostics. nih.gov The aldehyde group provides a convenient handle for attaching other molecules, such as fluorescent dyes or targeting ligands, via reactions like reductive amination. nih.gov

In medicinal chemistry, there is a continuous search for new biologically active compounds. Derivatives of functionalized benzaldehydes are frequently investigated for their potential as therapeutic agents. For instance, compounds with similar structures, such as those containing antipyrine (B355649) or nitro groups, have been synthesized and tested for antibacterial and anticancer activities. researchgate.net The unique combination of an ether linkage and halogen substituents in this compound makes it an attractive scaffold for designing new enzyme inhibitors or receptor antagonists. Research on a related compound, 2-(2-Chloroethoxy)-5-nitrobenzaldehyde, highlights its use as an intermediate for more complex molecules and for studying enzyme interactions.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Starting Material/Intermediate/Product |

|---|---|---|

| This compound | C₉H₈Cl₂O₂ | Target Compound |

| 5-chloro-2-hydroxybenzaldehyde | C₇H₅ClO₂ | Starting Material nih.gov |

| 2-chloroethanol | C₂H₅ClO | Starting Material |

| 5-chloro-2-(2-chloroethoxy)benzoic acid | C₉H₈Cl₂O₃ | Potential Product (Oxidation) smolecule.com |

| 5-chloro-2-(2-chloroethoxy)benzyl alcohol | C₉H₁₀Cl₂O₂ | Potential Product (Reduction) smolecule.com |

| 2-(2-Chloroethoxy)-5-nitrobenzaldehyde | C₉H₈ClNO₄ | Related Compound |

| 5-Chloro-2-nitrobenzaldehyde | C₇H₄ClNO₃ | Related Compound sigmaaldrich.cominnospk.com |

| 2-chlorobenzaldehyde (B119727) | C₇H₅ClO | Related Compound wiserpub.com |

| Benzaldehyde | C₇H₆O | Parent Compound |

| 4-aminoantipyrine | C₁₁H₁₃N₃O | Related Compound Precursor researchgate.net |

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H8Cl2O2 |

|---|---|

Poids moléculaire |

219.06 g/mol |

Nom IUPAC |

5-chloro-2-(2-chloroethoxy)benzaldehyde |

InChI |

InChI=1S/C9H8Cl2O2/c10-3-4-13-9-2-1-8(11)5-7(9)6-12/h1-2,5-6H,3-4H2 |

Clé InChI |

BMJRLNWNGOLCOM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1Cl)C=O)OCCCl |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 5 Chloro 2 2 Chloroethoxy Benzaldehyde and Its Structural Analogs

Primary Alkylation Strategies

The principal and most direct method for the synthesis of 5-Chloro-2-(2-chloroethoxy)benzaldehyde is the O-alkylation of a corresponding phenolic precursor. This strategy is a variation of the well-established Williamson ether synthesis.

Nucleophilic O-Alkylation of 5-Chloro-2-hydroxybenzaldehyde with 1-Bromo-2-chloroethane (B52838)

The primary route for synthesizing this compound involves the reaction of 5-Chloro-2-hydroxybenzaldehyde with 1-bromo-2-chloroethane. This reaction proceeds under basic conditions, which are necessary to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The resulting phenoxide ion then attacks the alkyl halide, forming the desired ether linkage.

5-Chloro-2-hydroxybenzaldehyde reacts with 1-Bromo-2-chloroethane in the presence of a base to yield this compound.

A common base used for this transformation is potassium carbonate (K₂CO₃), and the reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) . The synthesis of a similar compound, 2-(2-Chloroethoxy)-5-nitrobenzaldehyde, is achieved through the reaction of 5-nitrosalicylaldehyde with 1-bromo-2-chloroethane in the presence of potassium carbonate and DMF .

Mechanistic Considerations of the SN2 Pathway in Alkylation Reactions

The alkylation of the 5-chloro-2-hydroxybenzaldehyde phenoxide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism . This pathway involves a series of concerted steps:

Deprotonation : A base, such as potassium carbonate, removes the acidic proton from the hydroxyl group of 5-Chloro-2-hydroxybenzaldehyde, forming a highly nucleophilic phenoxide ion .

Nucleophilic Attack : The electron-rich phenoxide ion acts as the nucleophile. It attacks the electrophilic carbon atom of 1-bromo-2-chloroethane—the one bonded to the bromine atom, which is a good leaving group.

Backside Attack and Transition State : The attack occurs from the side opposite to the leaving group (the bromide ion), a characteristic feature known as "backside attack" masterorganicchemistry.com. This leads to a transition state where the carbon atom is transiently five-coordinate, with partial bonds to both the incoming nucleophile (the phenoxide) and the outgoing leaving group (bromide) masterorganicchemistry.com.

Inversion of Configuration : As the new carbon-oxygen bond forms, the carbon-bromine bond breaks simultaneously. This concerted process results in an inversion of the stereochemical configuration at the electrophilic carbon, often compared to an umbrella flipping inside out in a strong wind masterorganicchemistry.com.

Optimizing Reaction Parameters: Solvent Systems, Temperature Regimes, and Stoichiometric Ratios

The efficiency and yield of the synthesis are highly dependent on the careful control of reaction parameters. Optimization focuses on maximizing product formation while minimizing side reactions, such as over-alkylation .

Key parameters for optimization include:

Stoichiometry : A controlled ratio of the reactants is critical. For analogous reactions, a molar ratio of 1:2 of the salicylaldehyde to the alkylating agent has been shown to be effective in preventing potential side reactions .

Base : The choice and amount of base are crucial. Weak bases like potassium carbonate (K₂CO₃) are often sufficient to deprotonate the phenol without causing unwanted side reactions . In other syntheses, varying the concentration of a base like potassium hydroxide (KOH) has been shown to have a significant impact on the product yield researchgate.net.

Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used as they can dissolve both the ionic phenoxide and the organic alkyl halide, facilitating the reaction .

Temperature and Duration : The reaction is often heated to ensure a reasonable reaction rate. For the synthesis of the analogous 2-(2-Chloroethoxy)-5-nitrobenzaldehyde, the mixture is typically stirred at a controlled temperature of around 60°C for 12 to 18 hours to drive the reaction to completion . Studies on other reactions have shown that temperature can dramatically affect the yield, with an optimal temperature providing significantly better results than either room temperature or reflux conditions researchgate.net.

| Parameter | Condition | Rationale/Effect on Yield |

|---|---|---|

| Stoichiometry (Aldehyde:Alkylating Agent) | 1:2 Molar Ratio | Prevents side reactions like over-alkylation and drives the reaction towards completion . |

| Solvent | N,N-dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves reactants, facilitating the SN2 reaction . |

| Base | Potassium Carbonate (K₂CO₃) | Effectively deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide . |

| Temperature | ~60°C | Provides sufficient energy to overcome the activation barrier without promoting decomposition or side reactions . |

| Duration | 12-18 hours | Ensures the reaction proceeds to completion for maximum yield . |

Alternative and Analogous Synthetic Routes

While direct alkylation is the primary method, alternative routes and the synthesis of structural analogs provide a broader context for the chemistry of halogenated phenoxybenzaldehydes.

Preparation via Alkylation of Substituted Salicylaldehydes

The O-alkylation strategy is not limited to 5-Chloro-2-hydroxybenzaldehyde. It is a versatile method applicable to a wide range of substituted salicylaldehydes, allowing for the synthesis of a library of structural analogs. A prime example is the synthesis of 2-(2-Chloroethoxy)-5-nitrobenzaldehyde from 5-Nitrosalicylaldehyde using 1-bromo-2-chloroethane . This demonstrates that the presence of other functional groups, such as a nitro group, on the aromatic ring is compatible with this synthetic methodology.

The versatility of this approach is further highlighted by the alkylation of 5-(chloromethyl)salicylaldehyde with various alcohols, such as methanol and 2-propanol, to yield the corresponding alkoxymethyl-salicylaldehydes lp.edu.ua. These reactions showcase the general applicability of nucleophilic substitution on substituted salicylaldehydes to create diverse ether derivatives.

| Starting Salicylaldehyde | Alkylating Agent | Product |

|---|---|---|

| 5-Nitrosalicylaldehyde | 1-Bromo-2-chloroethane | 2-(2-Chloroethoxy)-5-nitrobenzaldehyde |

| 5-(Chloromethyl)-2-hydroxybenzaldehyde | Methanol | 2-Hydroxy-5-(methoxymethyl)benzaldehyde lp.edu.ua |

| 5-(Chloromethyl)-2-hydroxybenzaldehyde | 2-Propanol | 2-Hydroxy-5-(isopropoxymethyl)benzaldehyde lp.edu.ua |

Derivatization from Other Halogenated Phenoxybenzaldehydes

Structural analogs of this compound can also be prepared through the chemical modification of other related compounds. For instance, a structural analog, 5-Chloro-2-(2'-methylphenoxy)benzaldehyde, can be synthesized by the reduction of the corresponding benzoyl chloride. In this process, 5-Chloro-2-(2'-methylphenoxy)benzoyl chloride is treated with hydrogen gas in the presence of a palladium on barium carbonate catalyst prepchem.com. This transformation from a benzoyl chloride to a benzaldehyde (B42025) represents a key step in creating diverse phenoxybenzaldehyde structures.

Furthermore, the chloroethoxy group in the target molecule itself provides a reactive site for further derivatization. The chlorine atom on the ethoxy chain is a leaving group, making the site susceptible to further nucleophilic substitution reactions with nucleophiles like amines or thiols, which would generate a wide array of derivatives .

Multi-step Syntheses Involving Ethoxyacetal Intermediates

The synthesis of this compound can be strategically approached through a multi-step pathway that utilizes an ethoxyacetal intermediate. This method is particularly advantageous as it employs a protecting group strategy to prevent unwanted side reactions involving the aldehyde functionality during the etherification of the hydroxyl group. The core of this synthetic route involves three key stages: protection of the aldehyde, etherification, and subsequent deprotection to yield the final product.

The initial step involves the protection of the aldehyde group of a suitable precursor, such as 5-chlorosalicylaldehyde. The aldehyde is converted into a diethyl acetal by reacting it with triethyl orthoformate in the presence of an acid catalyst, typically in an alcohol solvent like ethanol. This reaction reversibly transforms the highly reactive aldehyde into a more stable acetal, which is inert to the basic conditions of the subsequent etherification step.

Once the aldehyde is protected, the phenolic hydroxyl group is alkylated. The protected intermediate is treated with a suitable alkylating agent, such as 1,2-dichloroethane, in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF). The base deprotonates the hydroxyl group, forming a phenoxide ion which then acts as a nucleophile, attacking one of the carbon atoms of 1,2-dichloroethane in a Williamson ether synthesis. This results in the formation of the desired 2-chloroethoxy ether linkage.

The final step is the deprotection of the acetal to regenerate the aldehyde functionality. This is typically achieved by acid-catalyzed hydrolysis. The reaction mixture is treated with a dilute aqueous acid, which cleaves the acetal and restores the aldehyde group, yielding the target compound, this compound. Careful control of the reaction conditions is crucial to ensure high yields and prevent the formation of byproducts.

Below is a representative table outlining the key steps and conditions for this synthetic methodology.

| Step | Reaction | Key Reagents and Conditions | Purpose |

| 1 | Protection | 5-chlorosalicylaldehyde, Triethyl orthoformate, Ethanol, Acid catalyst (e.g., H₂SO₄), Reflux | To protect the reactive aldehyde group as a diethyl acetal. |

| 2 | Etherification | Protected intermediate, 1,2-Dichloroethane, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Heat | To introduce the 2-chloroethoxy group via Williamson ether synthesis. |

| 3 | Deprotection | Etherified intermediate, Dilute aqueous acid (e.g., HCl), Heat | To regenerate the aldehyde functionality by hydrolyzing the acetal. |

Purity Assessment and Isolation Techniques in Laboratory Synthesis

The successful synthesis of this compound is contingent upon effective isolation and purification of the final product, followed by a thorough assessment of its purity. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Isolation Techniques

Following the deprotection step, the crude product is typically isolated from the reaction mixture by extraction. The aqueous reaction mixture is extracted with an organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are then washed with water and brine to remove any remaining inorganic impurities and dried over an anhydrous salt like sodium sulfate. The solvent is subsequently removed under reduced pressure to yield the crude product.

For further purification, recrystallization is a commonly used and effective method for solid organic compounds. rochester.eduillinois.eduuct.ac.za The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, may also be employed to achieve optimal crystallization. rochester.edu The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals of this compound, while impurities remain in the mother liquor. The purified crystals are then collected by filtration and dried.

Purity Assessment

The purity of the isolated this compound is assessed using a variety of analytical techniques:

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and to get a preliminary indication of the purity of the product. The presence of a single spot for the product, with a distinct Rf value compared to the starting materials and potential byproducts, suggests a high degree of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds. researchgate.netresearchgate.net The gas chromatogram will show a single major peak for a pure compound, and the mass spectrum provides the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic technique that can be used to determine the purity of the product with high accuracy. nih.gov A pure sample will exhibit a single sharp peak in the chromatogram.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for structural elucidation and purity assessment. The NMR spectra of the pure compound will show the expected signals with the correct chemical shifts, integration values, and coupling patterns, and will be free from signals corresponding to impurities. chemicalbook.comchemicalbook.comacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde C=O stretch, C-Cl bonds, and the aromatic ring. researchgate.net

The following table summarizes the analytical techniques used for the purity assessment of this compound.

| Technique | Purpose | Expected Observations for a Pure Sample |

| Thin-Layer Chromatography (TLC) | Preliminary purity check and reaction monitoring. | A single spot with a consistent Rf value. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity determination and structural confirmation. | A single major peak in the chromatogram; Mass spectrum consistent with the molecular weight and expected fragmentation. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A single, sharp, and symmetrical peak. |

| 1H and 13C NMR Spectroscopy | Structural confirmation and purity assessment. | Spectra showing signals corresponding only to the target compound with correct chemical shifts, multiplicities, and integrations. |

| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for aldehyde, ether, and chloro-aromatic functionalities. |

Elucidating the Chemical Reactivity and Transformation Pathways of 5 Chloro 2 2 Chloroethoxy Benzaldehyde

Chemical Transformations of the Aldehyde Functional Group

The aldehyde group is a versatile functional group that readily participates in a variety of chemical reactions, including oxidation, condensation, and carbon-carbon bond formation.

The aldehyde group of 5-Chloro-2-(2-chloroethoxy)benzaldehyde can be oxidized to the corresponding carboxylic acid, 5-chloro-2-(2-chloroethoxy)benzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a range of oxidizing agents. ncert.nic.inresearchgate.net

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide. ncert.nic.intowson.eduorganic-chemistry.org The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions. For instance, mild oxidizing agents are preferred when other sensitive groups are present. towson.edu The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-established synthetic procedure. jocpr.comresearchgate.netprepchem.comgoogle.comgoogle.com

The general reaction is as follows:

this compound + [O] → 5-Chloro-2-(2-chloroethoxy)benzoic acid

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO4) | Basic, acidic, or neutral media | 5-Chloro-2-(2-chloroethoxy)benzoic acid |

| Chromium Trioxide (CrO3) | Acidic media (Jones reagent) | 5-Chloro-2-(2-chloroethoxy)benzoic acid |

| Hydrogen Peroxide (H2O2) | Catalytic conditions | 5-Chloro-2-(2-chloroethoxy)benzoic acid |

| Sodium Hypochlorite (NaClO) | Microwave assistance, basic media | 5-Chloro-2-(2-chloroethoxy)benzoic acid researchgate.net |

| Oxone | 5-Chloro-2-(2-chloroethoxy)benzoic acid organic-chemistry.org |

This table presents common oxidizing agents used for the conversion of aldehydes to carboxylic acids. The specific conditions for the oxidation of this compound may require optimization.

The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. libretexts.orgresearchgate.net This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgcolab.ws The formation of Schiff bases is a reversible reaction, and the pH of the reaction medium needs to be carefully controlled for optimal product formation. libretexts.org

The reaction of this compound with a primary amine (R-NH2) yields the corresponding N-substituted imine. These Schiff bases are valuable intermediates in organic synthesis and have been studied for their potential biological activities. nih.govnih.govresearchgate.net

The general reaction is as follows:

this compound + R-NH2 ⇌ 5-Chloro-2-(2-chloroethoxy)-N-(R)benzilidenamine + H2O

| Primary Amine (R-NH2) | Product (Schiff Base) |

| Aniline | (E)-N-(5-chloro-2-(2-chloroethoxy)benzylidene)aniline |

| 4-Nitroaniline | (E)-N-(5-chloro-2-(2-chloroethoxy)benzylidene)-4-nitroaniline colab.ws |

| 2,5-Dimethylaniline | (E)-N-(5-chloro-2-(2-chloroethoxy)benzylidene)-2,5-dimethylaniline colab.ws |

| Benzylamine (B48309) | (E)-N-(5-chloro-2-(2-chloroethoxy)benzylidene)-1-phenylmethanamine |

This table provides examples of Schiff bases that can be formed from the condensation of this compound with various primary amines.

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.netresearchgate.netyoutube.com This reaction is widely used in the synthesis of α,β-unsaturated compounds. researchgate.nettue.nl this compound can serve as the aldehyde component in Knoevenagel condensations. nih.gov

Active methylene compounds that can be used in this reaction include malonic acid and its esters, malononitrile, and cyanoacetic esters. researchgate.netorganic-chemistry.org The reaction is typically catalyzed by a weak base such as an amine or an ammonium (B1175870) salt. tue.nl

Other important carbon-carbon bond-forming reactions involving aldehydes include the aldol (B89426) condensation, benzoin (B196080) condensation, and various biocatalytic reactions. libretexts.orgnptel.ac.innih.govchemrevise.orgresearchgate.netppor.az

The general Knoevenagel condensation reaction is as follows:

this compound + CH2(X)(Y) → (E/Z)-2-(5-chloro-2-(2-chloroethoxy)benzylidene)malononitrile (if X=Y=CN) + H2O

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine/Pyridine | (E/Z)-2-(5-chloro-2-(2-chloroethoxy)benzylidene)malononitrile |

| Diethyl malonate | Piperidine/Pyridine | Diethyl (E/Z)-(5-chloro-2-(2-chloroethoxy)benzylidene)malonate |

| Ethyl cyanoacetate | Piperidine/Pyridine | Ethyl (E/Z)-2-cyano-3-(5-chloro-2-(2-chloroethoxy)phenyl)acrylate |

| Malonic Acid | Pyridine/Piperidine | (E)-3-(5-chloro-2-(2-chloroethoxy)phenyl)acrylic acid (after decarboxylation) tue.nl |

This table illustrates potential products from the Knoevenagel condensation of this compound with various active methylene compounds.

Reactions Involving the Chloroethoxy Moiety

The chloroethoxy group in this compound provides another site for chemical modification, primarily through nucleophilic substitution and cyclization reactions.

The chlorine atom in the chloroethoxy side chain is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. lp.edu.uaresearchgate.net This type of reaction, known as nucleophilic substitution, can be performed with various nucleophiles such as amines, alkoxides, and thiolates. beilstein-journals.orgnih.gov

The reaction of this compound with a nucleophile (Nu-) would lead to the displacement of the chloride ion and the formation of a new ether derivative.

The general reaction is as follows:

this compound + Nu- → 5-Chloro-2-(2-(nucleophiloxy)ethoxy)benzaldehyde + Cl-

| Nucleophile (Nu-) | Product |

| Methoxide (CH3O-) | 5-Chloro-2-(2-methoxyethoxy)benzaldehyde |

| Ethoxide (C2H5O-) | 5-Chloro-2-(2-ethoxyethoxy)benzaldehyde |

| Phenoxide (C6H5O-) | 5-Chloro-2-(2-phenoxyethoxy)benzaldehyde |

| Azide (N3-) | 2-(2-Azidoethoxy)-5-chlorobenzaldehyde |

This table shows potential products from the nucleophilic substitution on the chloroethoxy group of this compound.

The presence of both the aldehyde and the chloroethoxy groups on the same molecule allows for intramolecular cyclization reactions to form heterocyclic ring systems. These reactions are often facilitated by a base and can lead to the formation of various oxygen-containing heterocycles. rsc.org

For example, treatment with a strong base could deprotonate a suitable position on a derivative of this compound, followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon bearing the chlorine atom, leading to a cyclized product. The specific heterocyclic ring formed would depend on the reaction conditions and the structure of the starting material.

Ether Cleavage and Related Transformations

The ether linkage in this compound, while generally stable, is susceptible to cleavage under specific, typically harsh, reaction conditions. wikipedia.orgmasterorganicchemistry.com The cleavage of ethers is a significant transformation that can be achieved using strong acids, leading to the formation of an alcohol and an alkyl halide. masterorganicchemistry.com

The most common method for ether cleavage involves treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction mechanism is initiated by the protonation of the ether oxygen by the strong acid. This step converts the alkoxy group into a much better leaving group (an alcohol). youtube.comyoutube.com Following protonation, a nucleophilic attack by the halide ion (Br⁻ or I⁻) on one of the adjacent carbon atoms occurs, displacing the alcohol and cleaving the carbon-oxygen bond. masterorganicchemistry.com

Depending on the nature of the groups attached to the ether oxygen, this nucleophilic substitution can proceed via either an Sₙ1 or Sₙ2 pathway. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the ethoxy group is primary. Therefore, the cleavage is expected to proceed through a bimolecular (Sₙ2) mechanism, where the halide ion attacks the less sterically hindered carbon of the chloroethoxy moiety. masterorganicchemistry.comyoutube.com This would result in the formation of 5-chloro-2-hydroxybenzaldehyde and a dihalogenated ethane (B1197151) derivative.

Beyond acidic cleavage, the chloroethoxy side chain can undergo other transformations. The terminal chlorine atom on the ethoxy group is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting the compound with suitable nucleophiles, which would displace the chloride ion. This type of reaction provides a pathway to synthesize a variety of derivatives without cleaving the ether linkage itself.

Table 1: Predicted Products of Ether Cleavage of this compound

| Reagent | Reaction Type | Predicted Products |

|---|---|---|

| Strong Acid (e.g., HBr, HI) | Acid-Catalyzed Ether Cleavage (Sₙ2) | 5-chloro-2-hydroxybenzaldehyde and 1-bromo-2-chloroethane (B52838) (with HBr) or 1-chloro-2-iodoethane (B1360244) (with HI) |

| Nucleophile (e.g., R-NH₂, RS⁻) | Nucleophilic Substitution (on the chloroethyl group) | 5-Chloro-2-(2-substituted-ethoxy)benzaldehyde |

Aromatic Ring Functionalization and Electrophilic Substitution Potential

The potential for functionalizing the benzene (B151609) ring of this compound via electrophilic aromatic substitution is governed by the combined electronic effects of the three substituents already present: the chloro group, the (2-chloroethoxy) group, and the benzaldehyde (B42025) group.

The directing influence of each group is as follows:

Aldehyde Group (-CHO): This is a moderately deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. youtube.comyoutube.com

(2-Chloroethoxy) Group (-OCH₂CH₂Cl): This ether group is an activating group and is ortho-, para-directing due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.

Chloro Group (-Cl): This is a deactivating group but is also ortho-, para-directing. It withdraws electron density through induction but can donate via resonance. doubtnut.com

The activating, ortho-, para-directing ether group would strongly favor substitution at the positions ortho and para to it. The para position (C4) is already occupied by the chloro substituent. Therefore, the ether group directs towards the C3 and C5 positions. The chloro group, also an ortho-, para-director, would direct incoming electrophiles to its ortho (C4, C6) and para (C1) positions. The aldehyde group directs meta, to positions C3 and C5.

Considering these competing effects:

Position C3: This position is ortho to the activating ether group and meta to the deactivating aldehyde group. This makes it a likely site for electrophilic attack.

Position C5: This position is meta to the aldehyde group, but it is also meta to the activating ether group, making it less favored than C3.

Position C6: This position is ortho to the deactivating chloro group.

Therefore, electrophilic substitution, while likely requiring forcing conditions due to the presence of two deactivating groups, would be predicted to occur predominantly at the C3 position, which is electronically favored by both the ether and aldehyde groups' directing effects. Common electrophilic substitution reactions like nitration (with a mixture of concentrated nitric and sulfuric acids) or sulfonation (with fuming sulfuric acid) would be expected to yield the corresponding 3-substituted derivative. youtube.com

Table 2: Analysis of Directing Effects for Electrophilic Substitution

| Ring Position | Influence of -CHO (at C1) | Influence of -OCH₂CH₂Cl (at C2) | Influence of -Cl (at C5) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| C3 | Meta (Favorable) | Ortho (Favorable) | Meta (Neutral) | Most Likely |

| C4 | Ortho (Unfavorable) | Para (Favorable) | Ortho (Favorable) | Unlikely (Steric hindrance) |

| C6 | Para (Unfavorable) | Meta (Unfavorable) | Ortho (Favorable) | Unlikely |

The Integral Role of 5 Chloro 2 2 Chloroethoxy Benzaldehyde As a Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Heterocyclic Compounds

5-Chloro-2-(2-chloroethoxy)benzaldehyde is a valuable starting material for the synthesis of several classes of biologically active heterocyclic compounds. Its aldehyde functionality is key to its role in various condensation reactions, leading to the formation of diverse ring systems.

Pathways to Benzimidazole (B57391) Derivatives

Benzimidazoles are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties. smolecule.com The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. smolecule.com In this context, this compound can serve as the aldehyde component.

The general reaction mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde group of this compound. This is followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring. The presence of the chloro and chloroethoxy substituents on the benzaldehyde (B42025) starting material results in a 2-substituted benzimidazole with a 5-chloro-2-(2-chloroethoxy)phenyl group. These substituents can be crucial for modulating the biological activity of the final compound. While specific studies detailing the use of this compound in benzimidazole synthesis are not extensively documented, the established reactivity of aldehydes in this reaction provides a clear pathway for its application. smolecule.com

Synthesis of Chalcone (B49325) Scaffolds and Analogs

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules that serve as precursors for flavonoids and exhibit a range of pharmacological effects. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde.

In this reaction, this compound can be utilized as the aromatic aldehyde. The reaction proceeds through an aldol (B89426) addition followed by dehydration to form the characteristic α,β-unsaturated ketone of the chalcone scaffold. The resulting chalcone would possess a 5-chloro-2-(2-chloroethoxy)phenyl substituent, which can influence its biological properties. The versatility of the Claisen-Schmidt condensation allows for the use of various substituted benzaldehydes, and the specific electronic and steric properties of this compound make it a suitable candidate for creating novel chalcone derivatives.

Reaction Scheme for Chalcone Synthesis:

Acetophenone + this compound --(Base)--> 1-(Phenyl)-3-(5-chloro-2-(2-chloroethoxy)phenyl)prop-2-en-1-one

Formation of Porphyrin Derivatives

Porphyrins are large macrocyclic compounds that play vital roles in biological systems, most notably as the core of heme in hemoglobin. Synthetic porphyrins have applications in various fields, including catalysis, materials science, and medicine. A common method for synthesizing meso-substituted porphyrins is the Rothemund reaction or the more modern Lindsey synthesis, which involves the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde.

Substituted benzaldehydes are frequently used in these syntheses to introduce specific functional groups at the meso positions of the porphyrin ring. This compound can be employed as the aldehyde component in this reaction. The process involves the condensation of four pyrrole molecules with four molecules of the aldehyde to form a porphyrinogen, which is then oxidized to the stable, aromatic porphyrin. The resulting porphyrin would be substituted at its meso positions with four 5-chloro-2-(2-chloroethoxy)phenyl groups. While direct literature on the use of this specific benzaldehyde is scarce, the general applicability of the Lindsey synthesis to a wide range of aldehydes supports its potential in creating novel porphyrin structures.

Construction of Phthalonitrile (B49051) and Phthalocyanine (B1677752) Systems

Phthalocyanines are another class of large, aromatic macrocycles that are structurally related to porphyrins and are known for their intense color and stability, leading to their use as dyes and pigments. The synthesis of phthalocyanines typically proceeds through the cyclotetramerization of phthalonitrile derivatives.

While the direct conversion of a benzaldehyde to a phthalonitrile is not a standard transformation, a multi-step synthesis could potentially be devised. For instance, the aldehyde group of this compound could be oxidized to a carboxylic acid, which could then be converted to an amide and subsequently dehydrated to a nitrile. If a second cyano group can be introduced onto the aromatic ring, the resulting phthalonitrile derivative could then be used in the synthesis of a substituted phthalocyanine. The chloro and chloroethoxy groups would impart specific solubility and electronic properties to the final phthalocyanine molecule.

Intermediacy in the Production of Fine Chemicals and Specialty Materials

The reactivity of this compound makes it a valuable intermediate in the production of various fine chemicals and specialty materials. smolecule.com Its aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a range of derivatives. smolecule.com The chloro substituent on the aromatic ring can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

For example, related compounds like 2-chlorobenzaldehyde (B119727) are used as intermediates in the manufacturing of dyes, optical brighteners, and agricultural chemicals. The presence of the chloroethoxy group in this compound offers an additional site for chemical modification, potentially leading to the development of novel polymers or specialty materials with tailored properties.

Contribution to the Synthesis of Complex Organic Molecules for Research and Development

In the realm of research and development, particularly in medicinal chemistry, the synthesis of complex organic molecules is paramount for the discovery of new therapeutic agents. Chlorine-containing compounds are prevalent in many FDA-approved drugs. This compound serves as a building block for creating such complex molecules. smolecule.com

The combination of the aldehyde, chloro, and chloroethoxy functionalities in a single molecule provides a scaffold that can be elaborated through various organic reactions. For instance, the aldehyde can be used in Wittig reactions or Grignard additions to extend the carbon skeleton, while the chloro groups can be involved in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility allows chemists to construct intricate molecular architectures for the investigation of structure-activity relationships in drug discovery programs.

Exploration of Biological Activities and Molecular Mechanisms of Action of Derivatives Derived from 5 Chloro 2 2 Chloroethoxy Benzaldehyde

Antimicrobial and Antifungal Activity Profiles of Synthesized Analogs

A significant area of investigation for derivatives of 5-Chloro-2-(2-chloroethoxy)benzaldehyde has been their efficacy against a range of microbial and fungal pathogens. The inherent reactivity of the aldehyde group, combined with the electronic properties conferred by the chloro and chloroethoxy substituents, provides a foundation for developing potent antimicrobial agents.

Synthesized analogs, including Schiff bases, sulfonamides, and benzoxazolinones, have demonstrated notable activity. For instance, a series of Schiff bases formed by the condensation of 5-Chloro-Isopropyl Benzaldehyde (B42025) with primary amines were evaluated for their antimicrobial properties. Several of these compounds showed moderate to effective action against both Gram-positive and Gram-negative bacteria. physchemres.org Similarly, sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzaldehyde moiety have been synthesized and tested. One such compound, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was particularly active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, showed promising activity against Mycobacterium kansasii. nih.gov

Benzoxazolinone derivatives, which can be synthesized from related precursors, also exhibit significant antimicrobial potential. biointerfaceresearch.com The 5-chloro substituted benzoxazolinone ring is a key feature that can enhance antibacterial and antifungal effects. biointerfaceresearch.com Furthermore, prenylated benzaldehyde derivatives isolated from fungal endophytes have shown broad-spectrum antimicrobial activity, including against Staphylococcus aureus and Escherichia coli. mdpi.com

Below is a table summarizing the antimicrobial activity of selected derivatives.

| Compound/Derivative Class | Target Microorganism | Activity (MIC) | Reference |

| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62-31.25 µmol/L | nih.gov |

| 4-(5-Chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | nih.gov |

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | Gram-positive bacteria | 12.5 mg/ml | mdpi.com |

| Dihydroauroglaucin (Prenylated Benzaldehyde Derivative) | Staphylococcus aureus biofilm | 7.81 µg/mL (MBIC) | mdpi.com |

| Dihydroauroglaucin (Prenylated Benzaldehyde Derivative) | Escherichia coli biofilm | 7.81 µg/mL (MBIC) | mdpi.com |

Investigation of Cellular and Molecular Targets

The antimicrobial action of these derivatives is attributed to several cellular and molecular mechanisms. A primary target appears to be the microbial cell membrane. Hydroxybenzaldehyde derivatives, analogous to phenols, are thought to interact with the cell surface, leading to the disintegration of the cell membrane and the subsequent leakage of intracellular components. nih.govmdpi.com This disruption of membrane integrity is a key factor in their bactericidal effect. Additionally, these compounds can cause the coagulation of cytoplasmic constituents, further inhibiting cell growth and viability. nih.gov

Research has also shown that benzaldehyde can alter the permeability of the bacterial plasma membrane. This action can potentiate the effects of other antibiotics, such as fluoroquinolones, by increasing their intracellular concentration. Fluoroquinolones function by inhibiting DNA gyrase and topoisomerase II, enzymes crucial for bacterial DNA replication. mdpi.com Therefore, by compromising the cell's primary defense barrier, benzaldehyde derivatives can act synergistically with other antimicrobial agents.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies have been crucial in optimizing the antimicrobial and antifungal potency of these derivatives. A recurring theme in these studies is the importance of specific substituents on the benzaldehyde ring. For instance, the presence of a halogenated ring is often correlated with enhanced antifungal activity. biointerfaceresearch.com The number and position of hydroxyl groups also play a significant role; antimicrobial activity has been observed to increase with a greater number of phenolic hydroxyl groups on the bioactive moiety. nih.gov

In the case of sulfonamide derivatives, the specific nature of the sulfonamide group attached to the 5-chloro-2-hydroxybenzaldehyde scaffold significantly influences the spectrum of activity. nih.gov For benzimidazole (B57391) derivatives, SAR analysis has revealed that specific substitutions at the 1 and 2 positions are critical for overcoming the low permeability of the Gram-negative bacterial cell envelope. mdpi.com The combination of the benzaldehyde core with other heterocyclic systems, such as thiazolidinone, has also been explored. In these hybrid molecules, the presence of the chloro-substituted phenylpropenylidene moiety is a key requirement for achieving potent cytotoxic effects. nih.gov

Anticarcinogenic Potential and Interactions with Biological Macromolecules

Beyond their antimicrobial properties, derivatives of this compound have emerged as promising candidates for anticancer drug development. Various synthesized analogs, particularly those incorporating benzimidazole and thiazolidinone rings, have demonstrated significant cytotoxicity against a range of human cancer cell lines.

For example, certain benzyloxybenzaldehyde derivatives have shown significant activity against the HL-60 leukemia cell line, inducing apoptosis and arresting the cell cycle at the G2/M phase. researchgate.net More complex derivatives, such as those combining benzofuran, triazole, and benzaldehyde moieties, have exhibited outstanding activity against lung (A-549) and cervical (HeLa) cancer cell lines, with some analogs showing potency comparable to the standard drug doxorubicin. nih.gov Benzamidoxime derivatives with chloride substitutes have also been shown to inhibit the growth of Jurkat T-cell lymphoma and HL-60RG leukemia cells. nih.gov

The table below presents the anticancer activity of some representative derivatives.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | ~1-10 µM | researchgate.net |

| Benzofuran-triazole-benzaldehyde analog (6u) | A-549 (Lung) | 40.42 ± 3.42 nM | nih.gov |

| Benzofuran-triazole-benzaldehyde analog (6u) | HeLa (Cervical) | 29.12 ± 1.69 nM | nih.gov |

| Ciminalum–thiazolidinone hybrid (2h) | NCI60 panel (mean) | 1.57 µM (GI50) | nih.gov |

| 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | HeLa, MCF7, A431 | Cytotoxic | physchemres.org |

DNA Intercalation and Topoisomerase Enzyme Modulation by Benzimidazole Derivatives

A key molecular mechanism underlying the anticarcinogenic activity of these derivatives, especially the benzimidazoles, is their interaction with DNA and essential nuclear enzymes. Benzimidazoles are known to function as DNA minor groove binders. nih.gov This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.

Furthermore, certain benzimidazole derivatives act as potent inhibitors of DNA topoisomerases. physchemres.orgnih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting their function, these compounds introduce DNA strand breaks and trigger apoptotic pathways. A notable example is 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole, which has been identified as a profound inhibitor of mammalian DNA topoisomerase I. physchemres.org Its ability to interfere with this crucial enzyme directly correlates with its observed cytotoxicity against various cancer cell lines. physchemres.org

Interaction with Heme-Containing Enzymes and Other Protein Targets

The biological activity of these derivatives also extends to interactions with various protein targets, including heme-containing enzymes. The heme group is a critical cofactor in enzymes involved in processes like oxidation, inflammation, and cellular respiration. Research has shown that benzaldehyde derivatives can modulate the activity of these enzymes. For instance, certain derivatives isolated from marine fungi have been found to induce the expression of heme oxygenase-1 (HO-1), an enzyme with significant anti-inflammatory and cytoprotective functions. nih.gov

Other studies have demonstrated that benzaldehyde derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway, both of which contain a heme cofactor in their active site. acs.org The imidazole (B134444) ring, a core component of the benzimidazole derivatives, is known to be an effective heme ligand, capable of binding to the iron center of heme proteins like indoleamine 2,3-dioxygenase and modulating their activity. nih.gov Beyond heme enzymes, molecular docking studies have shown that complex benzaldehyde derivatives can bind to the active sites of other protein kinases, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are involved in cancer cell proliferation and survival. nih.gov

Neuropharmacological Activities of Derived Compounds

A burgeoning area of research is the neuropharmacological potential of compounds derived from this compound. The focus has largely been on developing treatments for neurodegenerative disorders like Alzheimer's disease (AD). A primary strategy in managing AD is the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—which are responsible for breaking down the neurotransmitter acetylcholine.

Benzimidazole derivatives synthesized from substituted benzaldehydes have shown significant promise as cholinesterase inhibitors. biointerfaceresearch.comnih.gov In one study, a series of twenty-one benzimidazole-based benzaldehyde derivatives were synthesized and screened for their anti-Alzheimer's activity. Many of these compounds exhibited potent inhibitory activity against both AChE and BuChE, with some derivatives showing IC50 values in the low nanomolar range, comparable to the standard drug donepezil. nih.gov Specifically, benzimidazole-triazole derivatives bearing a chloro substituent on the benzimidazole ring demonstrated the strongest inhibition against AChE. nih.gov

The neuroprotective effects of benzaldehyde derivatives are not limited to cholinesterase inhibition. Studies have also highlighted their anti-neuroinflammatory and antioxidant properties. Benzaldehyde derivatives have been shown to reduce the secretion of inflammatory mediators and pro-inflammatory cytokines in microglia, the brain's resident immune cells. mdpi.com Furthermore, they can protect neurons from damage by mitigating oxidative stress and apoptosis, suggesting a multifaceted approach to combating neurodegeneration. mdpi.commdpi.com Some benzaldehydes have also been found to induce autophagy, a cellular cleaning process, through the sonic hedgehog signaling pathway, which may help clear protein aggregates associated with neurodegenerative diseases. nih.gov

The table below summarizes the cholinesterase inhibitory activity of selected derivatives.

| Compound/Derivative Class | Target Enzyme | Activity (IC50) | Reference |

| Benzimidazole-based Benzaldehyde Derivatives (general) | Acetylcholinesterase (AChE) | 0.050 µM to 25.30 µM | nih.gov |

| Benzimidazole-based Benzaldehyde Derivatives (general) | Butyrylcholinesterase (BuChE) | 0.080 µM to 25.80 µM | nih.gov |

| Compound 3d (Chloro-substituted benzimidazole-triazole) | Acetylcholinesterase (AChE) | 31.9 ± 0.1 nM | nih.gov |

| Compound 3h (Chloro-substituted benzimidazole-triazole) | Acetylcholinesterase (AChE) | 29.5 ± 1.2 nM | nih.gov |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | 21.8 ± 0.9 nM | nih.gov |

Analgesic and Anticonvulsant Properties in Preclinical Models

A thorough search of scientific literature revealed no specific studies investigating the analgesic and anticonvulsant properties of derivatives of this compound in established preclinical models such as the maximal electroshock (MES) test, 6-Hz seizure test, or formalin-induced pain models. nih.govmdpi.commdpi.com Consequently, no data on the efficacy or potency of these specific compounds in animal models of epilepsy or pain is available.

Ligand-Receptor Binding and Signaling Pathway Analysis

There is no available information from ligand binding assays or signaling pathway studies to elucidate the molecular mechanisms of action for derivatives of this compound. Research on other chloro-containing compounds has identified interactions with various receptors and channels, including sigma-1 and sigma-2 receptors, which have been implicated in the modulation of pain and neuronal excitability. nih.gov However, without specific experimental data for the requested derivatives, any discussion of their potential molecular targets or signaling pathways would be purely speculative.

Computational and Theoretical Investigations of 5 Chloro 2 2 Chloroethoxy Benzaldehyde and Its Derived Structures

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their affinity and binding mode at a target's active site.

Predicting Binding Modes and Affinities with Receptor Targets (e.g., EGFR, IGFR)

The overexpression or mutation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor Receptor (IGFR), is implicated in the progression of various cancers. nih.gov Consequently, these receptors are significant targets for the development of new therapeutic agents. bohrium.comdovepress.com Molecular docking simulations can predict how 5-Chloro-2-(2-chloroethoxy)benzaldehyde and its derivatives might bind to the ATP-binding pocket of these kinases, a common target for inhibitors.

The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding affinity. A lower score typically indicates a more stable and favorable ligand-protein complex. Studies on other benzimidazole (B57391) and chalcone (B49325) derivatives targeting EGFR have shown that specific substitutions can significantly enhance binding affinity. nih.govukm.my For instance, docking studies of novel thiazolyl-pyrazoline hybrids against the EGFR kinase domain (PDB ID: 1M17) have been used to predict their binding patterns and guide further development. dovepress.com It is proposed that derivatives of this compound could be similarly modeled to predict their potential as EGFR or IGFR inhibitors.

Table 1: Example Binding Affinities of Various Inhibitors with EGFR

This table presents binding affinity data for other compounds targeting EGFR, illustrating the type of results obtained from molecular docking simulations.

| Compound/Derivative Class | Receptor Target | Binding Affinity (kcal/mol) | Reference |

| Thiazolyl-pyrazoline (Erlotinib self-dock) | EGFR (PDB: 1M17) | -10.86 | dovepress.com |

| Keto-benzimidazole (Derivative 7c) | EGFR (wild-type) | -8.1 | ukm.my |

| Keto-benzimidazole (Derivative 1c) | EGFR (T790M mutant) | -8.4 | ukm.my |

| Bioactive compounds from Glycyrrhiza glabra | EGFR | Comparable to established inhibitors | nih.gov |

Elucidating Key Interactions at the Binding Site

Beyond predicting affinity, docking simulations reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and halogen bonds. For EGFR inhibitors, forming a hydrogen bond with the Met793 residue in the hinge region of the ATP-binding site is often critical for potent inhibition.

The structure of this compound contains several features that could contribute to binding:

Aldehyde Group: The oxygen atom can act as a hydrogen bond acceptor. Furthermore, aldehydes can form reversible covalent bonds (imines) with accessible lysine (B10760008) residues near the binding site, a strategy shown to significantly enhance ligand affinity. nih.gov

Chloro Substituent: The chlorine atom can participate in halogen bonding, an interaction that is increasingly recognized as important for ligand binding.

Ether Linkage: The ether oxygen can also serve as a hydrogen bond acceptor.

Aromatic Ring: The phenyl ring can form hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket.

Docking studies on similar heterocyclic compounds have confirmed that such interactions are probably responsible for their observed binding affinity and biological activity. nih.gov

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.gov This property is often associated with higher chemical reactivity and bioactivity. nih.gov DFT calculations allow for the visualization of these orbitals and the calculation of their energy levels. For substituted benzaldehyde (B42025) derivatives, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energies and, consequently, the molecule's reactivity. researchgate.net

Table 2: Example HOMO-LUMO Gap Data from DFT Studies on Related Molecules

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| 5-chlorouracil | -7.02 | -1.55 | 5.47 | nih.gov |

| Chalcone Derivative 7 | - | - | 0.127 | researchgate.net |

Note: The energy gap is a key indicator of chemical reactivity and the ability for intramolecular charge transfer.

Reactivity Descriptors and Electrostatic Potential Maps

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.gov These descriptors provide quantitative measures of a molecule's reactivity and stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com For this compound, the MEP map would likely show negative potential around the carbonyl oxygen, ether oxygen, and chlorine atom, indicating these as sites for hydrogen bonding or electrophilic interaction. The aldehyde proton and aromatic protons would exhibit a more positive potential.

Spectroscopic Property Prediction and Conformational Dynamics Studies

Computational methods are also employed to predict spectroscopic data (e.g., IR, 1H NMR, 13C NMR) and to study the conformational flexibility of molecules. researchgate.net Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. nih.gov Similarly, computed NMR chemical shifts can be compared with experimental data to confirm the molecular structure. nih.gov

Conformational analysis, often performed using Potential Energy Surface (PES) scans, is vital for understanding a molecule's flexibility. researchgate.net For a molecule like this compound, rotation around the single bonds of the chloroethoxy side chain and the bond connecting it to the benzene (B151609) ring can lead to various conformers. Identifying the lowest energy (most stable) conformation is essential, as this is the form the molecule will most likely adopt when interacting with a biological target. mdpi.com These studies provide a dynamic picture of the molecule, which is crucial for a comprehensive understanding of its structure-activity relationship.

Future Research Directions and Emerging Opportunities

Development of Greener and More Sustainable Synthetic Routes

Traditional synthetic methods for benzaldehyde (B42025) derivatives often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The development of greener and more sustainable synthetic routes for 5-Chloro-2-(2-chloroethoxy)benzaldehyde and its precursors is a critical area for future research. A key focus is the liquid-phase oxidation of p-chlorotoluene using heterogeneous catalysts, such as manganese-containing ZSM-5 zeolites. rsc.org This approach has demonstrated high conversion (93.8%) and selectivity (90.5%) for p-chlorobenzaldehyde, offering a more environmentally benign alternative to traditional methods. rsc.org Future work could adapt these catalytic systems for the direct and selective oxidation of precursors to this compound, minimizing the use of stoichiometric oxidants and simplifying purification processes. Research into solvent selection, catalyst reusability, and the use of renewable starting materials will be instrumental in enhancing the sustainability of its synthesis.

Exploration of Novel Pharmacological Targets for Derived Compounds

Derivatives of substituted benzaldehydes and related structures have shown a broad spectrum of biological activities, suggesting that compounds derived from this compound could interact with a variety of novel pharmacological targets.

Anticancer Agents: A new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized and evaluated for anti-proliferative activity against human ovarian (A2780) and colon (HCT-116) cancer cell lines. researchgate.net One of the most potent compounds was found to arrest the G2/M cell cycle and induce apoptosis in human pancreatic carcinoma (MIA PaCa-2) cells. researchgate.net

Kinase Inhibition: A novel and selective anaplastic lymphoma kinase (ALK) inhibitor, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378), has been developed and is currently in clinical trials. nih.gov This demonstrates the potential for chloro-substituted aromatic compounds to act as potent and selective kinase inhibitors for cancer therapy.

Central Nervous System (CNS) Targets: Researchers have discovered 2,5-dimethoxyphenylpiperidines as a new class of selective serotonin 5-HT2A receptor agonists. nih.gov This indicates that modifying the core benzaldehyde structure can lead to compounds with specific activities on CNS receptors, relevant for treating psychiatric disorders.

Future research should focus on synthesizing libraries of compounds derived from this compound and screening them against a diverse panel of pharmacological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic diseases.

Rational Design and Synthesis of Next-Generation Analogs Based on SAR

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. By systematically modifying the chemical structure and evaluating the resulting changes in biological activity, researchers can design more potent and selective next-generation analogs.

For derivatives of this compound, SAR studies have provided key insights. For instance, in the development of anticancer quinoxalines, it was found that replacing an electron-releasing group like methoxy (OCH₃) with an electron-withdrawing group like chlorine (Cl) can decrease activity. mdpi.com Conversely, the presence of a chloro substituent on a benzoxazole derivative was shown to enhance antibacterial activity. researchgate.net In the design of potent ALK inhibitors, a detailed SAR was established to overcome the deficiencies of first-generation compounds. nih.gov

Future efforts in rational drug design will leverage these principles. Computational modeling and 2D-QSAR studies can help predict the activity of virtual compounds before synthesis, saving time and resources. researchgate.net The focus will be on modifying the substituents on the benzene (B151609) ring, altering the length and nature of the ether linkage, and transforming the aldehyde group to explore new chemical space and improve pharmacological profiles.

| Modification Strategy | Potential Impact on Activity | Relevant Research Area |

| Varying benzene ring substituents | Modulate electronic properties and binding affinity | Anticancer, Antibacterial mdpi.comresearchgate.net |

| Altering the ether side chain | Change solubility and receptor interaction | General Drug Design |

| Transforming the aldehyde group | Create new functional groups for diverse targets | Kinase Inhibition, CNS agents nih.gov |

Integration into Materials Science and Supramolecular Chemistry Applications

The unique electronic and structural properties of this compound make it and its derivatives promising candidates for applications in materials science and supramolecular chemistry.

Dyes and Pigments: Structurally related compounds like 5-Chloro-2-fluorobenzaldehyde are valuable in the production of dyes and pigments due to their distinct chemical properties that contribute to vibrant colors. chemimpex.com The specific chromophores in derivatives of the title compound could be tuned to create novel colorants.

Fluorescent Probes: The fluorinated analog, 5-Chloro-2-fluorobenzaldehyde, is also suitable for designing fluorescent probes used in biological imaging. chemimpex.com This suggests that derivatives of this compound could be functionalized to create sensors for specific ions or biomolecules.

Supramolecular Assemblies: The crystal structure of related molecules, such as 5-Chloro-2-hydroxybenzophenone, is stabilized by a network of intermolecular interactions including C—H⋯π and π–π stacking. researchgate.net These non-covalent interactions are fundamental to supramolecular chemistry and crystal engineering. The chlorine and ether functionalities on this compound provide handles for directing the self-assembly of molecules into well-defined architectures, such as liquid crystals or porous organic frameworks.

Future research will explore the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials incorporating this benzaldehyde derivative to harness its unique properties for applications in electronics, photonics, and sensing.

Q & A

Q. What are the common synthetic routes to 5-chloro-2-(2-chloroethoxy)benzaldehyde, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 5-chloro-2-hydroxybenzaldehyde with 1-bromo-2-chloroethane under basic conditions. A representative protocol (Method A) involves refluxing the reactants in a polar aprotic solvent (e.g., DMF or acetone) with K₂CO₃ as a base . Optimization strategies include:

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Yield improvement : Monitoring reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and adjusting stoichiometry (1.1–1.2 equivalents of 1-bromo-2-chloroethane to minimize side products).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Key signals include a singlet for the aldehyde proton (δ 10.32 ppm), aromatic protons (δ 7.29–7.69 ppm for substituted benzene), and ethoxy group protons (δ 4.16 ppm for –OCH₂–, δ 3.75–3.82 ppm for –CH₂Cl) .

- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch), 1240–1270 cm⁻¹ (C–O–C ether stretch), and 750 cm⁻¹ (C–Cl stretch) confirm functional groups .

- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 233 (for C₉H₇Cl₂O₂) with fragmentation patterns consistent with loss of Cl and ethoxy groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer: Discrepancies in spectral data (e.g., shifted NMR peaks or unexpected IR bands) often arise from:

- Solvent effects : Compare spectra acquired in the same solvent (e.g., DMSO-d₆ vs. CDCl₃).

- Tautomerism : Investigate keto-enol equilibria using temperature-dependent NMR studies.

- Impurity analysis : Perform HPLC-MS to detect trace byproducts (e.g., unreacted hydroxybenzaldehyde or di-alkylated species) .

- Cross-validation : Use X-ray crystallography to confirm molecular geometry, as demonstrated for structurally related azomethine derivatives .

Q. What methodologies are used to evaluate the biological activity of this compound in drug discovery?

Methodological Answer:

- In vitro assays : Screen for anti-inflammatory activity via NLRP3 inflammasome inhibition (IC₅₀ determination using THP-1 macrophages) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying alkoxy chain length) and compare potency. For example, replacing the pentyloxy group with ethoxy alters lipophilicity and target binding .

- Protistocidal activity : Use Eimeria tenella models to assess efficacy, with toltrazuril as a positive control. A zinc complex derived from a related chlorobenzaldehyde showed 2× higher activity than the reference drug .

Q. How can thermal stability and decomposition pathways of this compound be analyzed?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen. The compound shows stability up to ~200°C, with decomposition peaks at 250–300°C corresponding to Cl and ethoxy group loss .

- Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting point ~98–100°C for analogous hydroxybenzaldehydes) .

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile decomposition products (e.g., chlorobenzene, CO).

Q. What strategies improve reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Protecting groups : Temporarily protect the aldehyde moiety (e.g., as an acetal) during subsequent reactions to prevent side reactions .

- Microwave-assisted synthesis : Reduce reaction time for alkylation steps (e.g., from 12 h to 30 min) while maintaining >85% yield.

- Flow chemistry : Continuous-flow reactors minimize intermediate isolation steps and improve reproducibility in scaled-up syntheses .

Q. How do substituents influence the electrophilic aromatic substitution (EAS) reactivity of this compound?

Methodological Answer:

- Directing effects : The –Cl (meta-directing) and –OCH₂CH₂Cl (ortho/para-directing) groups compete, leading to regioselectivity challenges. Computational modeling (DFT) predicts preferential substitution at the 4-position .

- Reactivity modulation : Electron-withdrawing groups (e.g., –Cl) deactivate the ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 0°C for nitration).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.